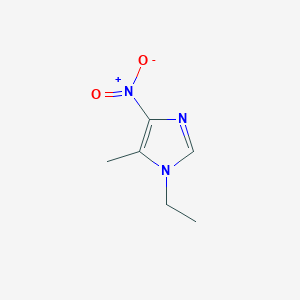

1-ethyl-5-methyl-4-nitro-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-methyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-8-4-7-6(5(8)2)9(10)11/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJLBLHCXOJGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Spectroscopic Profiling of 1-Ethyl-5-methyl-4-nitro-1H-imidazole

This guide outlines the advanced spectroscopic characterization of 1-ethyl-5-methyl-4-nitro-1H-imidazole (CAS 1856100-92-9). It is designed for analytical chemists and pharmaceutical scientists requiring a definitive structural proof, particularly to distinguish this specific regioisomer from its common pharmacological analogs (e.g., 2-methyl-5-nitroimidazole derivatives like metronidazole).

Executive Summary & Chemical Context

1-ethyl-5-methyl-4-nitro-1H-imidazole (referred to herein as EMNI ) presents a unique analytical challenge. Unlike the "standard" nitroimidazole antibiotic scaffold—which typically features a methyl group at the C2 position and a nitro group at the C5 position—EMNI is a 1,4,5-trisubstituted imidazole.

-

Chemical Formula:

[1][2] -

Molecular Weight: 155.15 g/mol [1]

-

Critical Isomerism: The primary analytical burden is distinguishing EMNI from its regioisomers:

-

1-ethyl-2-methyl-5-nitroimidazole (Ronidazole analog).

-

1-ethyl-4-methyl-5-nitroimidazole (The "crossover" impurity).

-

This guide prioritizes Regiochemistry Determination using NMR (NOE) and Mass Spectrometry fragmentation logic.

Structural Elucidation Strategy

The definitive identification of EMNI relies on establishing the positions of the methyl and nitro groups relative to the N1-ethyl chain.

The "Isomer Trap"

In nitroimidazole synthesis, alkylation of 4(5)-nitroimidazoles often yields a mixture of N1-alkyl-4-nitro and N1-alkyl-5-nitro isomers. Furthermore, the methyl group location (C2 vs. C5) significantly alters the electronic environment.

Differentiation Logic:

-

C2-Proton Presence: If the spectrum shows a deshielded aromatic singlet (~7.5–8.0 ppm), the C2 position is unsubstituted . This rules out 2-methyl analogs (e.g., ronidazole).

-

N1-C5 Proximity (NOE): In EMNI, the N1-ethyl group is sterically adjacent to the C5-methyl group. A strong Nuclear Overhauser Effect (NOE) must be observed between the ethyl methylene protons and the methyl singlet.

Decision Pathway Diagram

The following flowchart illustrates the logical deduction process for confirming the EMNI structure.

Figure 1: Logical workflow for distinguishing EMNI from common nitroimidazole isomers using NMR.

Nuclear Magnetic Resonance (NMR) Profiling

All shifts are referenced to TMS (

H NMR Assignments (400 MHz)

| Position | Group | Shift ( | Multiplicity | Integration | Diagnostic Note |

| C2 | 7.65 – 7.85 | Singlet (s) | 1H | Key Identifier: Confirms C2 is unsubstituted. | |

| N1 | 3.95 – 4.10 | Quartet (q) | 2H | ||

| C5 | 2.35 – 2.50 | Singlet (s) | 3H | Slightly deshielded due to aromatic ring. | |

| Term | 1.30 – 1.45 | Triplet (t) | 3H |

C NMR Assignments (100 MHz)

| Carbon | Shift ( | Assignment Logic |

| C4 | 145.0 – 148.0 | C-NO2 . Typically the most deshielded quaternary carbon; often broad due to |

| C2 | 136.0 – 139.0 | C-H . Characteristic aromatic methine between two nitrogens. |

| C5 | 128.0 – 132.0 | C-Me . Quaternary carbon bearing the methyl group.[4] |

| Et-CH2 | 42.0 – 45.0 | N1-Methylene. |

| Et-CH3 | 14.0 – 16.0 | Terminal methyl. |

| C5-CH3 | 9.0 – 11.0 | Ring methyl. |

Critical 2D Correlations

-

NOESY: Strong cross-peak between N1-CH2 (

4.0 ppm) and C5-CH3 ( -

HMBC:

-

C5-CH3 protons should show a long-range correlation to C4 (bearing

) and C5 . -

C2-H should correlate to N1-CH2 carbon, confirming the ring connectivity.

-

Mass Spectrometry (MS) Characterization

Technique: ESI-MS (Positive Mode) or EI-MS (70 eV).

Fragmentation Pattern

Nitroimidazoles exhibit a characteristic "Nitro-Nitrite" rearrangement followed by NO loss, or direct

-

Molecular Ion (

or -

Base Peak: Often

. -

Diagnostic Loss: Loss of

(17 Da) is sometimes observed in ortho-nitroalkyl systems, but less common here. The primary pathway is loss of

Fragmentation Pathway Diagram

Figure 2: Proposed ESI-MS fragmentation pathway for EMNI.

Vibrational Spectroscopy (IR)

Method: ATR-FTIR.

| Functional Group | Wavenumber ( | Intensity | Assignment |

| C-H (Aromatic) | 3100 – 3150 | Weak | C2-H stretch. |

| NO2 (Asymmetric) | 1530 – 1550 | Strong | Diagnostic Nitro stretch. |

| NO2 (Symmetric) | 1360 – 1380 | Strong | Diagnostic Nitro stretch. |

| C=N (Ring) | 1450 – 1500 | Medium | Imidazole ring breathing. |

| C-N (Aliphatic) | 1250 – 1300 | Medium | N1-Ethyl stretch. |

Experimental Protocols

Sample Preparation for NMR

-

Solvent: Use DMSO-

(99.9% D) to prevent overlap with the solvent residual peak (2.50 ppm) and the C5-Methyl signal (~2.4 ppm). -

Concentration: Dissolve 5–10 mg of EMNI in 600 µL solvent.

-

Filtration: Filter through a 0.2 µm PTFE syringe filter to remove paramagnetic particulates that broaden lines.

Sample Preparation for LC-MS

-

Diluent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Concentration: 1 µg/mL (1 ppm).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

-

Gradient: 5% to 95% ACN over 10 minutes. EMNI is moderately polar and will elute early-to-mid gradient.

References

-

PubChem. (2025).[2] 1-ethyl-5-methyl-4-nitro-1H-imidazole (Compound).[5][6][7] National Library of Medicine. [Link]

-

Der Pharma Chemica. (2022).[3][8] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole. [Link][9]

-

ResearchGate. (2011). 13C NMR data of 5-nitroimidazole and its derivatives. [Link]

-

Arabian Journal of Chemistry. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. [Link]

Sources

- 1. 4-Ethyl-1-methyl-2-nitro-1H-imidazole | C6H9N3O2 | CID 90198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1-ethyl-5-methyl-2-nitroimidazole (C6H9N3O2) [pubchemlite.lcsb.uni.lu]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 89128-07-4|1-Ethyl-2-methyl-4-nitro-1H-imidazole|BLD Pharm [bldpharm.com]

- 6. CAS#:35681-66-4 | 1-ETHYL-5-IODO-2-METHYL-4-NITRO-1H-IMIDAZOLE | Chemsrc [chemsrc.com]

- 7. 40648-96-2|1-Methyl-4-nitro-1H-imidazole-5-carbonitrile|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

biological activity of 1-ethyl-5-methyl-4-nitro-1H-imidazole

An In-depth Technical Guide to the Biological Activity of 1-ethyl-5-methyl-4-nitro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, yielding a plethora of compounds with potent biological activities.[1][2] This guide delves into the specific characteristics of 1-ethyl-5-methyl-4-nitro-1H-imidazole, a member of this prominent class. While direct and extensive research on this particular molecule is limited in the public domain, this document synthesizes the wealth of knowledge on closely related 4-nitroimidazole and N-alkylated nitroimidazole analogues to provide a comprehensive technical overview. We will explore its probable synthesis, mechanism of action, predicted biological activities based on established structure-activity relationships, and the requisite experimental protocols for its evaluation. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound or similar nitroimidazole derivatives.

Introduction to the Nitroimidazole Class

Nitroimidazoles are a class of heterocyclic organic compounds characterized by an imidazole ring substituted with at least one nitro group. Their journey in pharmacology began with the discovery of azomycin (2-nitroimidazole), a natural product with antibacterial properties, in the 1950s.[1] This discovery catalyzed the synthesis of numerous analogues, leading to the development of life-saving drugs like metronidazole, which are indispensable in treating infections caused by anaerobic bacteria and protozoa.[3][4] The biological activity of nitroimidazoles is intrinsically linked to the reductive activation of the nitro group, a process that is highly efficient in the hypoxic environments characteristic of anaerobic organisms.[1] This selective activation is the basis for their therapeutic efficacy and relatively low toxicity to the aerobic cells of the host. The position of the nitro group on the imidazole ring is a critical determinant of a compound's biological profile, with 5-nitroimidazoles being the most extensively studied and utilized class.[3][5] However, 4-nitroimidazole derivatives also exhibit significant biological activities, including antibacterial, antiparasitic, and anticancer effects, making them an important area of ongoing research.[6][7] This guide will focus on extrapolating the known properties of this class to understand the potential of 1-ethyl-5-methyl-4-nitro-1H-imidazole.

Synthesis and Characterization

The synthesis of 1-ethyl-5-methyl-4-nitro-1H-imidazole would likely proceed through the N-alkylation of a 5-methyl-4-nitro-1H-imidazole precursor. Regioselectivity of the alkylation is a key consideration in imidazole chemistry.

General Synthetic Pathway

The N-alkylation of nitroimidazoles can be achieved under various conditions, with the choice of base and solvent influencing the reaction's efficiency and regioselectivity.[8][9] A general approach would involve the reaction of 5-methyl-4-nitro-1H-imidazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate in a polar aprotic solvent like acetonitrile.

Caption: A general workflow for the synthesis and evaluation of 1-ethyl-5-methyl-4-nitro-1H-imidazole.

Detailed Experimental Protocol: N-Alkylation

This protocol is a representative procedure based on established methods for the N-alkylation of nitroimidazoles.[8][9]

-

Preparation: To a solution of 5-methyl-4-nitro-1H-imidazole (1 equivalent) in dry acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

-

Reaction: Stir the suspension at room temperature for 30 minutes. Add ethyl iodide (1.2 equivalents) dropwise to the mixture.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-ethyl-5-methyl-4-nitro-1H-imidazole.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanism of Action: The Reductive Activation Pathway

The biological activity of nitroimidazoles is contingent upon the reduction of the nitro group.[1][3] This process is favored in the low-redox potential environment of anaerobic cells.

-

Cellular Uptake: The neutral nitroimidazole molecule passively diffuses into the microbial or cancer cell.

-

Reductive Activation: Inside the cell, low-redox-potential proteins, such as ferredoxin or nitroreductases, transfer electrons to the nitro group. This results in the formation of a highly reactive nitrosoimidazole.[10]

-

Generation of Cytotoxic Species: The nitrosoimidazole and other reduced intermediates are unstable and can generate cytotoxic radicals.

-

Macromolecular Damage: These reactive species cause damage to essential cellular macromolecules, including DNA, leading to strand breakage and cell death.[11]

Caption: The reductive activation pathway of nitroimidazoles in anaerobic cells.

Predicted Biological Activities

Based on the extensive literature on related nitroimidazole compounds, 1-ethyl-5-methyl-4-nitro-1H-imidazole is anticipated to exhibit a range of biological activities.

Antiparasitic and Antibacterial Activity

Nitroimidazoles are a mainstay in the treatment of infections caused by anaerobic protozoa such as Entamoeba histolytica and Giardia intestinalis.[3][5][6] Derivatives of 1-methyl-4-nitroimidazole have demonstrated potent activity against these parasites, in some cases exceeding that of the standard drug, metronidazole.[6][12] The introduction of different substituents on the imidazole ring can modulate the antiparasitic potency.[6] It is plausible that 1-ethyl-5-methyl-4-nitro-1H-imidazole would also possess significant activity against these and other anaerobic pathogens. Additionally, nitroimidazoles are effective against certain anaerobic and microaerophilic bacteria, including Helicobacter pylori and various mycobacteria.[2][13]

Table 1: Antiparasitic Activity of Representative 1-methyl-4-nitroimidazoles [6][12]

| Compound | Parasite | IC₅₀ (µM/mL) |

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | Entamoeba histolytica | 1.47 |

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | Giardia intestinalis | 1.47 |

| Metronidazole (Reference) | Entamoeba histolytica | ~4.0 |

| Metronidazole (Reference) | Giardia intestinalis | ~4.0 |

Anticancer Activity

The hypoxic microenvironment of solid tumors presents a target for bioreductive prodrugs like nitroimidazoles. Several studies have explored the potential of nitroimidazole derivatives as anticancer agents.[14] A study on N-alkyl-nitroimidazoles demonstrated that N-methyl and N-ethyl derivatives exhibited cytotoxic activity against human breast (MDA-MB-231) and lung (A549) cancer cell lines.[15] Interestingly, the antitumor activity against A549 cells was found to decrease with increasing length of the N-alkyl chain, suggesting that the N-ethyl substituent may be favorable for this activity.[15]

Table 2: In Vitro Antitumor Activity of N-Alkyl-Nitroimidazoles [15]

| Compound | Cell Line | LC₅₀ (µM) |

| N-methyl-nitroimidazole | MDA-MB-231 (Breast) | ~18 |

| N-ethyl-nitroimidazole | MDA-MB-231 (Breast) | ~17 |

| N-methyl-nitroimidazole | A549 (Lung) | ~20 |

| N-ethyl-nitroimidazole | A549 (Lung) | ~25 |

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Grow the microbial culture to the mid-logarithmic phase in a suitable broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

-

Drug Dilution: Prepare a series of twofold dilutions of 1-ethyl-5-methyl-4-nitro-1H-imidazole in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe, no drug) and a negative control (medium, no microbe).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours, under anaerobic conditions if required).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 1-ethyl-5-methyl-4-nitro-1H-imidazole for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the LC₅₀ (the concentration that inhibits 50% of cell growth).

Structure-Activity Relationships (SAR)

The biological activity of nitroimidazoles is highly dependent on their chemical structure.

-

Position of the Nitro Group: 5-nitroimidazoles are generally more potent as antiprotozoal and antibacterial agents than their 4-nitro counterparts.[5] However, 4-nitroimidazoles still retain significant activity and may offer different pharmacological profiles.[6][14]

-

Substituents at N-1: The nature of the substituent at the N-1 position influences the compound's physicochemical properties, such as lipophilicity, which can affect cell penetration and pharmacokinetic properties. The length of the alkyl chain at N-1 has been shown to impact antitumor activity.[15]

-

Substituents at C-2 and C-5: Modifications at these positions can fine-tune the biological activity. For instance, the introduction of aryl groups at the C-5 position of 1-methyl-4-nitroimidazoles has led to compounds with potent antiparasitic activity.[6] The methyl group at C-5 in 1-ethyl-5-methyl-4-nitro-1H-imidazole may also play a role in its biological profile.

Caption: Key structural features influencing the biological activity of nitroimidazoles. (Note: The image in the DOT script is a placeholder and would need to be replaced with an actual chemical structure diagram for a complete visualization.)

Toxicology and Safety Profile

A significant consideration for the development of nitroimidazole-based drugs is their potential toxicity. Some nitroimidazoles have been shown to be mutagenic in bacterial assays, a property linked to the generation of reactive intermediates upon reduction of the nitro group.[3] However, the mutagenic potential does not always translate to carcinogenicity in mammals. The safety profile of any new nitroimidazole derivative, including 1-ethyl-5-methyl-4-nitro-1H-imidazole, must be thoroughly evaluated. Acute toxicity studies in animal models would be necessary to determine its LD₅₀ and identify any immediate adverse effects.[16][17] Repeated dose toxicity studies are also crucial to assess the effects of long-term exposure and to identify target organs for toxicity.[17]

Future Perspectives

1-ethyl-5-methyl-4-nitro-1H-imidazole represents a promising scaffold for further investigation. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating its activity against a broad panel of anaerobic bacteria, protozoa, and cancer cell lines to fully characterize its biological profile.

-

In Vivo Efficacy Studies: Assessing its therapeutic potential in relevant animal models of infection or cancer.

-

Pharmacokinetic and Toxicological Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties, as well as conducting comprehensive safety and toxicology studies.

-

Lead Optimization: Synthesizing and evaluating further analogues to improve potency and selectivity and to minimize toxicity, guided by the structure-activity relationships discussed.

References

-

Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). Molecules. Retrieved February 15, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (2020). Brieflands. Retrieved February 15, 2026, from [Link]

-

Nitroimidazole-containing compounds and their antibacterial and antitubercular activities. (2019). European Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

-

Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships | Request PDF. (2011). ResearchGate. Retrieved February 15, 2026, from [Link]

-

An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (2021). Molecules. Retrieved February 15, 2026, from [Link]

-

New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (2017). Molecules. Retrieved February 15, 2026, from [Link]

-

New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (2017). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis and antimicrobial activities of some new nitroimidazole derivatives. (2002). Archiv der Pharmazie. Retrieved February 15, 2026, from [Link]

-

Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2024). Archiv der Pharmazie. Retrieved February 15, 2026, from [Link]

-

Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. (2023). Fine Chemical Technologies. Retrieved February 15, 2026, from [Link]

-

Design and Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. (2016). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 15, 2026, from [Link]

-

1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. (2012). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]

-

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Anti-bacterial mechanism of nitroimidazole. (2016). ResearchGate. Retrieved February 15, 2026, from [Link]

-

The nitroimidazole family of drugs. (1977). British Journal of Venereal Diseases. Retrieved February 15, 2026, from [Link]

-

Mechanistic overview of nitroimidazole-based drugs. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. (1986). Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]

-

1H-Imidazole, 4-methyl-: Human health tier II assessment. (2016). NICNAS. Retrieved February 15, 2026, from [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2020). The Open Medicinal Chemistry Journal. Retrieved February 15, 2026, from [Link]

-

Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (2023). Molecules. Retrieved February 15, 2026, from [Link]

-

The anti-parasite action of imidazole derivatives likely involves oxidative stress but not HIF-1α signaling. (2021). Chemico-Biological Interactions. Retrieved February 15, 2026, from [Link]

-

Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2- imidazolidinone. (1985). Arzneimittel-Forschung. Retrieved February 15, 2026, from [Link]

-

Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. (2012). International Journal for Parasitology: Drugs and Drug Resistance. Retrieved February 15, 2026, from [Link]

-

Nitroimidazole. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroimidazole-containing compounds and their antibacterial and antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. brieflands.com [brieflands.com]

- 14. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2- imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Bio-reductive Cascade: A Technical Guide to the Mechanism of Action of 1-ethyl-5-methyl-4-nitro-1H-imidazole

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the putative mechanism of action of 1-ethyl-5-methyl-4-nitro-1H-imidazole, a member of the nitroimidazole class of compounds. Drawing upon the well-established principles governing the bio-activation and cytotoxic effects of related nitroaromatic compounds, this document will elucidate the likely biochemical pathways, molecular targets, and key experimental methodologies required to validate its mode of action. As a Senior Application Scientist, the following narrative is structured to provide not just a descriptive overview, but a causal and logical framework for understanding and investigating this specific chemical entity.

Introduction: The Nitroimidazole Scaffold and its Therapeutic Potential

Nitroimidazoles represent a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[][2] Their efficacy is intrinsically linked to the presence of a nitro group, which underpins their unique mechanism of action.[3] The compound 1-ethyl-5-methyl-4-nitro-1H-imidazole, while not as extensively studied as its 5-nitro counterparts like metronidazole, is posited to operate through a similar bio-reductive activation pathway. This guide will dissect this proposed mechanism, offering a scientifically grounded hypothesis for its biological activity.

The Core Mechanism: A Proposed Bio-reductive Activation Cascade

The prevailing understanding of nitroimidazole action hinges on the reductive activation of the nitro group, a process that is highly favored in the low-redox potential environment of anaerobic organisms.[][4] It is hypothesized that 1-ethyl-5-methyl-4-nitro-1H-imidazole follows this canonical pathway.

Reductive Activation in Hypoxic Environments

The initial and critical step in the mechanism of action is the enzymatic reduction of the nitro group. In anaerobic bacteria and protozoa, this is primarily carried out by nitroreductases, which utilize flavin mononucleotides (FMN) or flavin adenine dinucleotides (FAD) as coenzymes.[] This process is significantly more efficient in anaerobic environments where the low oxygen tension prevents the re-oxidation of the activated drug.

Caption: Hypothesized dual mechanism of action targeting multiple cellular components.

Experimental Protocols for Mechanistic Validation

To rigorously test the proposed mechanism of action, a series of well-defined experimental protocols are necessary. The following methodologies provide a framework for a comprehensive investigation.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 1-ethyl-5-methyl-4-nitro-1H-imidazole against a panel of anaerobic and aerobic microorganisms.

Methodology:

-

Microorganism Panel: Select a range of clinically relevant anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile), protozoa (e.g., Giardia lamblia, Trichomonas vaginalis), and aerobic bacteria (e.g., Staphylococcus aureus, Escherichia coli) as controls.

-

Culture Conditions: Culture anaerobic organisms in an anaerobic chamber with appropriate growth media. Culture aerobic organisms under standard aerobic conditions.

-

Broth Microdilution: Prepare a two-fold serial dilution of 1-ethyl-5-methyl-4-nitro-1H-imidazole in the appropriate broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates under the appropriate atmospheric conditions and temperature for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Expected Outcome: Higher potency (lower MIC) is expected against anaerobic organisms, which would support the hypothesis of reductive activation.

| Organism Type | Expected MIC Range (µg/mL) | Rationale |

| Anaerobic Bacteria | Low (e.g., 0.1 - 10) | Presence of nitroreductases for drug activation. |

| Protozoa | Low (e.g., 0.1 - 10) | Presence of analogous reductive pathways. |

| Aerobic Bacteria | High (e.g., >100) | Lack of efficient reductive activation in the presence of oxygen. |

Protocol 2: DNA Damage Assay

Objective: To assess the ability of activated 1-ethyl-5-methyl-4-nitro-1H-imidazole to induce DNA damage.

Methodology:

-

Cell-free DNA Damage:

-

Incubate purified plasmid DNA with 1-ethyl-5-methyl-4-nitro-1H-imidazole in the presence of a chemical reducing agent (e.g., sodium dithionite) or a purified nitroreductase enzyme and a suitable cofactor (e.g., NADH).

-

Analyze the DNA integrity by agarose gel electrophoresis. Look for the conversion of supercoiled plasmid DNA to nicked or linear forms, which is indicative of strand breaks.

-

-

Cellular DNA Damage (Comet Assay):

-

Treat anaerobic target cells with varying concentrations of the compound.

-

Embed the cells in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis.

-

Stain the DNA with a fluorescent dye and visualize under a microscope. The length of the "comet tail" is proportional to the amount of DNA damage.

-

Caption: Workflow for assessing DNA damage induced by the compound.

Protocol 3: Topoisomerase IV Inhibition Assay

Objective: To determine if 1-ethyl-5-methyl-4-nitro-1H-imidazole or its metabolites inhibit the activity of bacterial topoisomerase IV.

Methodology:

-

Enzyme Source: Use purified recombinant E. coli or S. aureus topoisomerase IV.

-

Substrate: Use catenated kinetoplast DNA (kDNA) as the substrate.

-

Reaction: Incubate the enzyme and kDNA with a range of concentrations of 1-ethyl-5-methyl-4-nitro-1H-imidazole. A known topoisomerase inhibitor like ciprofloxacin should be used as a positive control. [5]The reaction should also be run in the presence of a reducing agent to test the activity of the activated compound.

-

Analysis: Separate the reaction products on an agarose gel. Active topoisomerase IV will decatenate the kDNA, resulting in the appearance of minicircles. Inhibition of the enzyme will result in the persistence of the catenated kDNA.

-

Quantification: Quantify the band intensities to determine the IC50 value of the compound.

Conclusion and Future Directions

The proposed mechanism of action for 1-ethyl-5-methyl-4-nitro-1H-imidazole, centered on bio-reductive activation and subsequent macromolecular damage, is strongly supported by the extensive literature on the nitroimidazole class of compounds. The experimental framework provided in this guide offers a clear path to validating this hypothesis and exploring the potential for a dual mechanism of action. Further investigations should also focus on identifying the specific nitroreductases involved in its activation and characterizing the full spectrum of its reactive metabolites. A thorough understanding of its mechanism at the molecular level is paramount for its potential development as a therapeutic agent.

References

-

G, T., P, K., AM, I., & N, D. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 456-480. [Link]

-

Reinhardt, A., Neuber, C., Kirmann, T., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. Angewandte Chemie International Edition, 61(50), e202211612. [Link]

-

Leitsch, D., Kolarich, D., Binder, M., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance, 1(1), 36-43. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 8(12), 952-959. [Link]

-

Reinhardt, A., Neuber, C., Kirmann, T., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. Angewandte Chemie, 134(50), e202211612. [Link]

-

Mahmoud A. Al-Sha’er, Eyad A. Younes and Mustafa M. El-Abadelah (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162. [Link]

-

G, T., P, K., AM, I., & N, D. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 456-480. [Link]

-

Gençer, N., Demir, D., & Cesur, N. (2002). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Turkish Journal of Chemistry, 26(2), 207-214. [Link]

-

Kumar, R., & Siddiqui, N. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(13), 4192. [Link]

-

Fakhim, H., et al. (2015). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Journal of Reports in Pharmaceutical Sciences, 4(1), 54-63. [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

-

Manisha N. Trivedi, Bhautik D. Faldu, & Anamik K. Shah. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

-

Shahid, M., et al. (2016). Anti-bacterial mechanism of nitroimidazole. ResearchGate. [Link]

-

Zhang, L., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4345-4353. [Link]

-

Foroumadi, A., et al. (2022). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 27(19), 6542. [Link]

-

Adeyemi, O. S., et al. (2021). The anti-parasite action of imidazole derivatives likely involves oxidative stress but not HIF-1α signaling. Chemico-Biological Interactions, 349, 109676. [Link]

-

Wikipedia. (n.d.). Nitroimidazole. Retrieved from [Link]

-

Hernandez-Vasquez, A., et al. (2018). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 12, 10-16. [Link]

-

Fun, H. K., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3072. [Link]

-

Wikipedia. (n.d.). Azathioprine. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. Retrieved from [Link]

-

Lamp, K. C., et al. (1999). Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. Clinical Pharmacokinetics, 36(5), 353-373. [Link]

-

Lamp, K. C., et al. (1999). Pharmacokinetics and Pharmacodynamics of the Nitroimidazole Antimicrobials. Clinical Pharmacokinetics, 36(5), 353-373. [Link]

-

Bergan, T. (1981). Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. Scandinavian Journal of Infectious Diseases. Supplementum, 26, 94-101. [Link]

Sources

In Vitro Characterization of 1-Ethyl-5-Methyl-4-Nitro-1H-Imidazole

This technical guide provides a rigorous framework for the in vitro study of 1-ethyl-5-methyl-4-nitro-1H-imidazole (EMNI).[1]

Based on the structural chemistry of nitroimidazoles, this compound is the 4-nitro regioisomer of a potential antibiotic scaffold.[1] Unlike the clinically prevalent 5-nitroimidazoles (e.g., Metronidazole, Tinidazole), 4-nitro isomers typically exhibit distinct redox potentials and biological activities, often requiring specialized assay conditions to evaluate their potential as hypoxic cell radiosensitizers or specific enzyme inhibitors rather than broad-spectrum antimicrobials.[1]

Technical Guide & Experimental Protocols[1]

Executive Summary

Compound: 1-ethyl-5-methyl-4-nitro-1H-imidazole Class: 4-Nitroimidazole derivative Primary Application: Pharmacological research (Hypoxia selectivity, radiosensitization), impurity profiling of 5-nitroimidazole synthesis, and structure-activity relationship (SAR) studies.[1]

Core Challenge: The primary technical hurdle with this compound is distinguishing it from its pharmacologically active regioisomer, 1-ethyl-4-methyl-5-nitroimidazole .[1] The biological activity of nitroimidazoles is strictly governed by the nitro group's position; 5-nitro isomers are readily reduced by microbial ferredoxins (antibiotic effect), whereas 4-nitro isomers possess lower reduction potentials, making them stable in aerobic conditions but potentially reactive in deep hypoxia.

Part 1: Structural Validation & Purity (The "Isomer Trap")

Before biological testing, you must certify that your sample is indeed the 4-nitro isomer and not the 5-nitro isomer.[1] N-alkylation of 4(5)-methyl-5(4)-nitroimidazole yields both isomers, often requiring advanced spectroscopy to distinguish.[1]

Critical Discrimination Protocol (NMR)

-

1H-NMR Shift Logic: The proton at the C2 position and the N-alkyl protons exhibit distinct shifts depending on the adjacent nitro group's shielding/deshielding cone.[1]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for confirmation.[1]

-

4-Nitro Isomer (Target): You should observe a strong NOE correlation between the N-Ethyl protons and the C5-Methyl protons .[1] (They are adjacent).

-

5-Nitro Isomer (Impurity/Alternate): You will observe NOE between the N-Ethyl protons and the C4-H (if no methyl is at 4) or lack of correlation with the methyl group if the methyl is at position 4 (distal).[1]

-

DOT Diagram: Isomer Synthesis & Separation Logic

Caption: Synthesis pathway showing the divergence of 4-nitro and 5-nitro isomers and the critical validation step.

Part 2: Physicochemical & Redox Profiling

The mechanism of action for all nitroimidazoles relies on the reduction of the nitro group (-NO2) to a toxic nitro radical anion (-NO2[1]•-). 4-nitroimidazoles have a more negative redox potential than 5-nitroimidazoles, meaning they are harder to reduce.[1]

Experiment 1: Cyclic Voltammetry (CV)

-

Objective: Determine the one-electron reduction potential (

). -

Relevance: If

, the compound is unlikely to be reduced by standard microbial ferredoxins (PFOR pathway), explaining lack of antimicrobial efficacy but potential hypoxia selectivity. -

Protocol:

-

Solvent: Anhydrous DMF or DMSO with 0.1 M Tetrabutylammonium perchlorate (TBAP).[1]

-

Electrodes: Glassy carbon (Working), Platinum wire (Counter), Ag/AgCl (Reference).[1]

-

Scan Rate: 100 mV/s.

-

Procedure: Deoxygenate solution with Argon for 15 mins. Scan from 0V to -2.0V.

-

Analysis: Identify the cathodic peak potential (

) for the reversible nitro-reduction wave.

-

| Parameter | 5-Nitroimidazole (Ref) | 4-Nitroimidazole (Target) | Implication |

| Reduction Potential ( | ~ -460 mV | ~ -600 to -800 mV | 4-nitro requires deeper hypoxia or stronger reductases to activate.[1] |

| Aerobic Stability | Moderate | High | 4-nitro is less likely to cause aerobic toxicity ("futile cycling").[1] |

Part 3: Biological Efficacy Assays

Since 4-nitroimidazoles are often less potent antibiotics, these assays serve to quantify "lack of activity" (selectivity) or identify specific sensitive strains.[1]

Experiment 2: Anaerobic Antimicrobial Susceptibility

-

Target Organisms: Bacteroides fragilis, Clostridium difficile.[1]

-

Control: Metronidazole (Positive), DMSO (Negative).[1]

-

Method: Agar Dilution (CLSI M11-A8 Standard).[1]

-

Prepare Brucella Blood Agar supplemented with hemin and Vitamin K1.[1]

-

Dissolve 1-ethyl-5-methyl-4-nitro-1H-imidazole in DMSO (Stock: 10,000 µg/mL).

-

Create serial dilutions to achieve final plate concentrations (0.125 – 128 µg/mL).

-

Inoculate with

CFU/spot in an anaerobic chamber ( -

Incubate at 37°C for 48 hours.

-

Endpoint: Minimum Inhibitory Concentration (MIC). Expect MIC > 64 µg/mL for the 4-nitro isomer, compared to 0.5-2.0 µg/mL for 5-nitro analogs.[1]

-

Experiment 3: Protozoal Viability (Trichomonas/Giardia)

-

Rationale: Protozoa have unique nitroreductases (PFOR) that might reduce 4-nitro compounds even if bacteria do not.[1]

-

Protocol:

Part 4: Genotoxicity & Safety Profiling

Nitroimidazoles are mutagenic via their reduction metabolites.[1] This is a critical regulatory hurdle.[1]

Experiment 4: Ames Test (Salmonella typhimurium)

-

Strains: TA98 (Frameshift), TA100 (Base-pair substitution).

-

Condition: +/- S9 Rat Liver Activation.[1]

-

Note: Nitroimidazoles are often direct-acting mutagens in TA100 (nitroreductase-proficient strains).[1]

-

Protocol:

Part 5: Hypoxia Selectivity (Radiosensitization Model)

This is the most likely "value-add" application for a 4-nitroimidazole.[1]

Experiment 5: Hypoxic Cytotoxicity Assay

-

Cell Line: V79 or CHO cells (standard radiobiology models).

-

Workflow:

-

Seed cells in glass petri dishes.

-

Hypoxia Induction: Place in airtight aluminum chambers; flush with

to achieve <10 ppm -

Drug Exposure: Inject drug solution through a port without breaking hypoxia. Incubate 1-4 hours.

-

Irradiation (Optional): If testing radiosensitization, expose to X-rays (2-10 Gy).[1]

-

Clonogenic Survival: Trypsinize cells, re-plate in aerobic media, incubate 7 days.

-

Calculate: Sensitizer Enhancement Ratio (SER).

-

DOT Diagram: Biological Characterization Workflow

Caption: Decision tree for assay selection based on redox potential. 4-nitro isomers typically follow the 'Yes' path to Hypoxia studies.

References

-

Walsh, J. S., & Miwa, G. T. (2011).[1] Bioactivation of drugs: risk and drug design.[1] Annual Review of Pharmacology and Toxicology.[1]

-

Edwards, D. I. (1993).[1] Nitroimidazole drugs—action and resistance mechanisms.[1][2][3] I. Mechanisms of action.[1][2][3][4][5] Journal of Antimicrobial Chemotherapy.[1]

-

Hakmaoui, Y., et al. (2022).[1] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents.[1][6] Der Pharma Chemica.[1][6][7]

-

Boechat, N., et al. (2015).[1] In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents. Memórias do Instituto Oswaldo Cruz.[1]

-

Clinical and Laboratory Standards Institute (CLSI). (2012).[1] Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard - Eighth Edition (M11-A8).[1][1]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. derpharmachemica.com [derpharmachemica.com]

potential therapeutic targets of 1-ethyl-5-methyl-4-nitro-1H-imidazole

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 1-ethyl-5-methyl-4-nitro-1H-imidazole

Foreword: Charting the Unexplored Potential of a Novel Nitroimidazole

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, yielding life-saving drugs for over half a century.[1][2] From the pioneering antibacterial agent Azomycin to modern multi-drug resistant tuberculosis treatments, the versatility of this chemical motif is well-established.[1][2] The compound 1-ethyl-5-methyl-4-nitro-1H-imidazole represents a novel entity within this esteemed class. While its specific biological activities and therapeutic targets remain uncharacterized, its structure invites a systematic investigation into its potential as a therapeutic agent.

This guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals aiming to uncover the therapeutic promise of 1-ethyl-5-methyl-4-nitro-1H-imidazole. As a Senior Application Scientist, the following sections are designed not as a rigid template, but as a logical and scientifically rigorous framework for target identification and validation, grounded in established methodologies and field-proven insights.

Foundational Understanding: The Nitroimidazole Core

Nitroimidazole compounds are renowned for their broad-spectrum antimicrobial activity against anaerobic bacteria and protozoa.[][4][5] Their mechanism of action is intrinsically linked to the nitro group (-NO2), which acts as an electron acceptor.[6][7] In the low-oxygen environments characteristic of anaerobic organisms or hypoxic tumor microenvironments, the nitro group is reduced by nitroreductases to form reactive nitroso and hydroxylamine derivatives.[][5] These radical species are cytotoxic, inducing damage to DNA and other critical macromolecules, ultimately leading to cell death.[][5]

Given this well-established precedent, the primary hypotheses for the therapeutic potential of 1-ethyl-5-methyl-4-nitro-1H-imidazole are centered on two key areas:

-

Anti-infective Therapeutics: Targeting anaerobic bacteria and protozoal infections.

-

Oncology: Acting as a hypoxia-activated prodrug to selectively target cancer cells in solid tumors.[8]

A Strategic Framework for Target Identification

The journey to elucidate the therapeutic targets of a novel compound requires a multi-faceted approach, beginning with broad phenotypic observations and progressively narrowing down to specific molecular interactions.

Phase 1: Phenotypic Screening

The initial step is to perform comprehensive phenotypic screening to ascertain the biological effects of 1-ethyl-5-methyl-4-nitro-1H-imidazole across a diverse range of biological systems. This establishes the compound's activity profile and guides subsequent target identification efforts.

Table 1: Proposed Phenotypic Screening Panel

| Category | Cell Lines / Organisms | Assay Type | Key Endpoints |

| Antimicrobial | Bacteroides fragilis (anaerobe) | Minimum Inhibitory Concentration (MIC) | Inhibition of growth |

| Clostridium difficile (anaerobe) | MIC | Inhibition of growth | |

| Trichomonas vaginalis (protozoa) | IC50 (Inhibitory Concentration 50%) | Inhibition of motility/growth | |

| Giardia lamblia (protozoa) | IC50 | Inhibition of attachment/growth | |

| Anticancer (Normoxia) | A549 (Lung Carcinoma) | Cell Viability (e.g., MTT, CellTiter-Glo) | Cytotoxicity (LC50) |

| MDA-MB-231 (Breast Adenocarcinoma) | Cell Viability | Cytotoxicity (LC50) | |

| Anticancer (Hypoxia) | A549 (Lung Carcinoma) | Cell Viability under hypoxic conditions (e.g., 1% O2) | Selective cytotoxicity in hypoxia |

| MDA-MB-231 (Breast Adenocarcinoma) | Cell Viability under hypoxic conditions | Selective cytotoxicity in hypoxia |

Phase 2: Unbiased Target Identification Methodologies

Once a distinct phenotype is confirmed (e.g., potent activity against anaerobic bacteria or selective cytotoxicity in hypoxic cancer cells), the next crucial step is to identify the direct molecular targets. Two powerful, unbiased approaches are recommended: affinity-based proteomics and label-free methods.[9]

This classical method utilizes a modified version of the small molecule to "pull down" its binding partners from a complex biological sample, such as a cell lysate.[9][10]

Experimental Workflow: Affinity-Based Pull-Down

-

Synthesis of an Affinity Probe: A linker arm is chemically attached to a non-essential position of 1-ethyl-5-methyl-4-nitro-1H-imidazole, which is then conjugated to a tag like biotin.

-

Incubation: The biotinylated probe is incubated with cell lysate from the target organism or cell line.

-

Capture: Streptavidin-coated beads are added to the lysate, which bind with high affinity to the biotin tag on the probe, thereby capturing the probe and any proteins bound to it.

-

Elution and Identification: The bound proteins are eluted from the beads, separated by SDS-PAGE, and identified using mass spectrometry (e.g., LC-MS/MS).

Caption: Workflow for identifying protein targets using an affinity-based pull-down assay.

DARTS is a powerful label-free method that leverages the principle that a small molecule binding to its protein target can confer stability to the protein, making it resistant to protease degradation.[9][10]

Experimental Workflow: DARTS Protocol

-

Lysate Preparation: Prepare cell lysate from the target cells.

-

Incubation: Incubate aliquots of the lysate with varying concentrations of 1-ethyl-5-methyl-4-nitro-1H-imidazole (and a vehicle control).

-

Protease Digestion: Treat the samples with a protease (e.g., thermolysin or pronase).

-

Analysis: The reaction is stopped, and the samples are analyzed by SDS-PAGE and Western blotting or mass spectrometry. Proteins that show increased resistance to digestion in the presence of the compound are potential targets.

Caption: The Drug Affinity Responsive Target Stability (DARTS) workflow for target identification.

Target Validation: From Hypothesis to Confirmation

Identifying a list of potential binding partners is only the first step. Rigorous validation is essential to confirm that these proteins are indeed the therapeutic targets of 1-ethyl-5-methyl-4-nitro-1H-imidazole.

Biochemical Validation

-

Recombinant Protein Expression: Express and purify the candidate target proteins.

-

Direct Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine the binding affinity (KD) of the compound to the purified protein.

-

Enzyme Activity Assays: If the identified target is an enzyme, develop an assay to measure its activity in the presence and absence of the compound to determine if it acts as an inhibitor or activator.

Cellular and Genetic Validation

-

Target Engagement Assays: In living cells, use techniques like Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages with the target protein in a physiological context.

-

Genetic Knockdown/Knockout: Use RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. If the cells become resistant to 1-ethyl-5-methyl-4-nitro-1H-imidazole after target depletion, it provides strong evidence that the protein is the relevant therapeutic target.

Caption: A sequential workflow for the rigorous validation of potential therapeutic targets.

Postulated Target Pathways and Future Directions

Based on the known pharmacology of nitroimidazoles, several key proteins and pathways are prime suspects as potential therapeutic targets for 1-ethyl-5-methyl-4-nitro-1H-imidazole.

-

Bacterial/Protozoal Nitroreductases: These enzymes are essential for the reductive activation of nitroimidazoles. Identifying the specific nitroreductases that process 1-ethyl-5-methyl-4-nitro-1H-imidazole would be a key step.

-

DNA and DNA Repair Enzymes: The reactive metabolites of nitroimidazoles are known to cause DNA damage.[] Topoisomerases and other DNA repair proteins could be direct or indirect targets.

-

Hypoxia-Inducible Factor (HIF-1α) Pathway: In oncology, the hypoxic tumor microenvironment is regulated by the HIF-1α pathway. Investigating the interplay between 1-ethyl-5-methyl-4-nitro-1H-imidazole and components of this pathway could reveal novel anticancer mechanisms.

A thorough investigation, following the strategic framework outlined in this guide, will be instrumental in unlocking the full therapeutic potential of 1-ethyl-5-methyl-4-nitro-1H-imidazole. The combination of unbiased screening with rigorous validation will provide the high-quality data necessary to advance this promising compound through the drug development pipeline.

References

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).

- Target Identification and Validation (Small Molecules) - University College London. University College London.

- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022, April 30). MDPI.

- Medicinal significance of nitroimidazoles - Some recent advances. (2025, August 9).

- Nitroimidazole: Definition, Mechanism and Uses. BOC Sciences.

- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022, April 30). R Discovery.

- Identification of Direct Protein Targets of Small Molecules. (2010, November 16). ACS Chemical Biology.

- Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. (2017, May 2). e-Learning - UNIMIB.

- Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. (2014, September 1). Arabian Journal of Chemistry.

- 1-ethyl-4-methyl-5-nitro-1H-imidazole. Benchchem.

- Design, Synthesis and Characterization of Some 5- Nitroimidazole Deriv

- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 4. elearning.unimib.it [elearning.unimib.it]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]

- 7. 1-ethyl-4-methyl-5-nitro-1H-imidazole | 45878-90-8 | Benchchem [benchchem.com]

- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 1-ethyl-5-methyl-4-nitro-1H-imidazole in the Treatment of Anaerobic Infections

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Anaerobic Antimicrobials

Anaerobic bacteria are significant pathogens, responsible for a wide array of serious infections, including intra-abdominal abscesses, pelvic inflammatory disease, and necrotizing soft tissue infections.[1] The therapeutic landscape for these infections has long been dominated by the 5-nitroimidazole class of antibiotics, with metronidazole being a cornerstone of treatment for decades.[][3] However, the emergence of resistance and the need for agents with improved pharmacokinetic and pharmacodynamic profiles necessitate the exploration of novel derivatives.[4][5] This document provides a detailed technical guide for the investigation of 1-ethyl-5-methyl-4-nitro-1H-imidazole, a promising, yet under-characterized, member of the nitroimidazole family, for the treatment of anaerobic infections.

As a structural analog of established 5-nitroimidazoles, 1-ethyl-5-methyl-4-nitro-1H-imidazole is hypothesized to exert its antimicrobial effect through a similar mechanism of action. These low molecular weight compounds readily diffuse into anaerobic microorganisms where the nitro group is reduced by low-redox-potential electron-transfer proteins.[6][7] This reduction process generates cytotoxic nitroso and hydroxylamine derivatives that disrupt DNA's helical structure and induce strand breakage, ultimately leading to bacterial cell death.[7] The bactericidal activity of nitroimidazoles is typically rapid and concentration-dependent.[1]

These application notes and protocols are designed to provide a comprehensive framework for the preclinical evaluation of 1-ethyl-5-methyl-4-nitro-1H-imidazole, from initial in vitro susceptibility testing to in vivo efficacy models.

Chemical and Physical Properties

While specific experimental data for 1-ethyl-5-methyl-4-nitro-1H-imidazole is not extensively published, its structure suggests it belongs to the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability, a common trait among nitroimidazoles.[4][5] This has significant implications for formulation and oral bioavailability.

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C6H9N3O2 | Based on chemical structure |

| Solubility | Low | Common for nitroimidazole compounds[4][5] |

| Permeability | High | Expected for small, lipophilic molecules |

| BCS Class | II (Predicted) | Low solubility, high permeability[4][5] |

Proposed Mechanism of Action

The antimicrobial activity of 5-nitroimidazoles is contingent upon the reductive activation of the nitro group within the anaerobic bacterium. This process is a multi-step cascade that ultimately results in the formation of cytotoxic metabolites.

Figure 1: Proposed mechanism of action for 1-ethyl-5-methyl-4-nitro-1H-imidazole.

Synthesis of 1-ethyl-5-methyl-4-nitro-1H-imidazole

The synthesis of 1-alkyl-4-nitro-1H-imidazoles can be achieved through regioselective alkylation of a nitroimidazole precursor.[8][9] A plausible synthetic route for 1-ethyl-5-methyl-4-nitro-1H-imidazole would involve the N-alkylation of 5-methyl-4-nitro-1H-imidazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base and a suitable solvent.

Sources

- 1. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijm.tums.ac.ir [ijm.tums.ac.ir]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-ethyl-4-methyl-5-nitro-1H-imidazole | 45878-90-8 | Benchchem [benchchem.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Advanced Drug Delivery Systems for 1-ethyl-5-methyl-4-nitro-1H-imidazole

Introduction: Overcoming the Formulation Challenges of Nitroimidazoles

The nitroimidazole class of compounds represents a cornerstone in the treatment of anaerobic bacterial and parasitic infections, with growing interest in their application as hypoxia-activated anticancer agents.[1][2] 1-ethyl-5-methyl-4-nitro-1H-imidazole is a member of this therapeutically significant class. Based on the physicochemical properties of related nitroimidazole structures, it is anticipated to exhibit poor aqueous solubility.[3][4] This characteristic positions it as a Biopharmaceutics Classification System (BCS) Class II or IV agent, where low solubility and/or permeability present significant hurdles to achieving effective bioavailability and therapeutic efficacy via conventional administration routes.

Advanced drug delivery systems offer a transformative approach to overcoming these limitations.[5][6] By encapsulating the active pharmaceutical ingredient (API) within nanoscale carriers, it is possible to enhance solubility, improve stability, modify pharmacokinetic profiles, and even achieve targeted delivery to specific tissues or cellular microenvironments.[7][8] This guide provides detailed application notes and protocols for the development and characterization of two leading nano-carrier platforms for 1-ethyl-5-methyl-4-nitro-1H-imidazole: liposomes and polymeric micelles. These systems were selected for their proven ability to encapsulate hydrophobic drugs and their potential for clinical translation.

Section 1: Physicochemical Profile of 1-ethyl-5-methyl-4-nitro-1H-imidazole

A thorough understanding of the API's physicochemical properties is the foundation of rational formulation design. While experimental data for this specific molecule is not widely published, we can extrapolate key parameters from its structure and related nitroimidazoles to guide our strategy.

| Property | Estimated Value | Rationale & Significance |

| Molecular Formula | C6H9N3O2 | Derived from chemical structure. |

| Molecular Weight | 155.15 g/mol | Calculated from the molecular formula. Essential for all concentration and loading calculations. |

| LogP (octanol/water) | > 2.0 | Estimated based on the alkyl and nitro functional groups, indicating hydrophobicity and poor water solubility. This is the primary driver for selecting nano-encapsulation strategies.[3] |

| Aqueous Solubility | < 0.1 mg/mL | Predicted to be very low, confirming its classification as a poorly soluble compound.[4] |

| pKa | ~2.5 (imidazole ring) | The imidazole ring has a weakly basic pKa. This is important for considering pH-dependent solubility and interactions with charged lipids or polymers. |

| Therapeutic Class | Antimicrobial, Hypoxia-Activated Prodrug | Nitroimidazoles are activated under low-oxygen (hypoxic) conditions, a key feature of anaerobic infections and solid tumors.[9][10] |

Section 2: Formulation Strategy I: Liposomal Encapsulation

Rationale: Liposomes are self-assembled vesicles composed of a lipid bilayer enclosing an aqueous core. Their amphiphilic nature allows for the encapsulation of hydrophobic drugs like 1-ethyl-5-methyl-4-nitro-1H-imidazole within the lipid bilayer. This approach effectively shields the drug from the aqueous environment, enhancing its solubility and stability. Furthermore, the inclusion of polyethylene glycol (PEG) on the liposome surface ("PEGylation") can reduce opsonization and clearance by the reticuloendothelial system, prolonging circulation time.[11]

Protocol 2.1: Preparation of PEGylated Liposomes via Thin-Film Hydration

This protocol describes a robust and widely used method for producing multilamellar vesicles (MLVs), which are then downsized to unilamellar vesicles (LUVs) by extrusion.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

-

1-ethyl-5-methyl-4-nitro-1H-imidazole

-

Chloroform

-

Methanol

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Round-bottom flask (50 mL)

-

Rotary evaporator

-

Water bath sonicator

-

Mini-extruder with polycarbonate membranes (100 nm pore size)

Methodology:

-

Lipid Film Preparation: a. Dissolve DPPC, Cholesterol, and DSPE-PEG2000 in a 10:1 chloroform:methanol solvent mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (DPPC:Cholesterol:DSPE-PEG2000). b. Add 1-ethyl-5-methyl-4-nitro-1H-imidazole to the lipid solution. A drug-to-lipid ratio of 1:10 (w/w) is a good starting point. c. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 40°C. d. Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the flask's inner surface. e. Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: a. Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask. The final lipid concentration should be around 10-20 mg/mL. b. Agitate the flask by hand or on a vortex mixer above the lipid phase transition temperature (~50-60°C for DPPC) for 30-60 minutes. This will cause the lipid film to swell and form multilamellar vesicles (MLVs). The suspension will appear milky.

-

Size Reduction (Extrusion): a. Assemble the mini-extruder with a 100 nm polycarbonate membrane, pre-heated to 60°C. b. Load the MLV suspension into one of the extruder's syringes. c. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process reduces the size and lamellarity of the vesicles, creating large unilamellar vesicles (LUVs) with a more uniform size distribution.

-

Purification: a. To remove unencapsulated drug, the liposomal suspension can be purified by size exclusion chromatography or dialysis against PBS (pH 7.4) for 24 hours.

Scientist's Note: The inclusion of cholesterol is critical as it modulates the fluidity and stability of the lipid bilayer, reducing drug leakage. The ratio of lipids can be adjusted to optimize drug loading and release characteristics.

Section 4: Physicochemical Characterization of Formulations

Once prepared, the formulations must be rigorously characterized to ensure they meet the desired specifications for size, charge, and drug content. [12]

Protocol 4.1: Particle Size and Zeta Potential Analysis

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer). Methodology:

-

Dilute a small aliquot of the nanoparticle suspension in deionized water or PBS to an appropriate concentration for measurement (to avoid multiple scattering effects).

-

Measure the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI). An acceptable PDI is typically < 0.3, indicating a monodisperse population.

-

For Zeta Potential, perform the measurement in an appropriate low-ionic-strength buffer using electrophoretic light scattering. Zeta potential provides an indication of the formulation's stability against aggregation.

Protocol 4.2: Encapsulation Efficiency and Drug Loading

Instrument: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC). Methodology:

-

Separate Free Drug: Take a known volume of the formulation and separate the nanoparticles from the unencapsulated ("free") drug. This can be done using centrifugal filter units (e.g., Amicon® Ultra) or by disrupting the nanoparticles and measuring the total drug.

-

Quantify Drug: a. Encapsulated Drug: Disrupt the purified nanoparticles using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug. Quantify the drug concentration using a pre-established calibration curve on a UV-Vis spectrophotometer or HPLC. b. Total Drug: Disrupt a sample of the non-purified formulation to measure the total amount of drug present.

-

Calculate Parameters:

-

Encapsulation Efficiency (EE %): (Mass of Encapsulated Drug / Total Mass of Drug Used) x 100

-

Drug Loading (DL %): (Mass of Encapsulated Drug / Total Mass of Nanoparticles) x 100

-

Expected Characterization Data

| Parameter | Liposomal Formulation | Polymeric Micelle Formulation |

| Z-Average Diameter (nm) | 80 - 150 | 20 - 80 |

| Polydispersity Index (PDI) | < 0.2 | < 0.25 |

| Zeta Potential (mV) | -5 to -20 | -2 to -15 |

| Encapsulation Efficiency (%) | > 85% | > 70% |

| Drug Loading (%) | 5 - 10% | 2 - 8% |

Section 5: In Vitro Performance Evaluation

These assays provide critical insights into how the drug delivery system is likely to behave in a biological context, specifically regarding drug release and cellular interaction.

Protocol 5.1: In Vitro Drug Release Study

This protocol uses a dialysis method to simulate the release of the drug from the nanoparticle into a surrounding medium over time. [13][14] Materials:

-

Dialysis tubing (with a Molecular Weight Cut-Off, MWCO, appropriate to retain the nanoparticles but allow free drug to pass, e.g., 10-14 kDa).

-

Release medium: PBS (pH 7.4) often supplemented with a surfactant like Tween® 80 (0.5% v/v) or albumin to maintain sink conditions for the poorly soluble drug. [15]* Shaking water bath or incubator set to 37°C.

Methodology:

-

Pipette a known volume (e.g., 1 mL) of the nanoparticle formulation into the dialysis bag and seal both ends.

-

Submerge the sealed bag into a larger container with a known volume of release medium (e.g., 50 mL).

-

Place the entire setup in a shaking incubator at 37°C.

-

At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external release medium.

-

Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

-

Analyze the drug concentration in the collected samples using UV-Vis or HPLC.

-

Calculate the cumulative percentage of drug released at each time point.

Protocol 5.2: Cellular Uptake Assessment by Fluorescence Microscopy

This qualitative/semi-quantitative method visualizes the internalization of nanoparticles by cells. It requires a fluorescently labeled version of the nanoparticles.

Materials:

-

A fluorescent probe to be co-encapsulated (e.g., Coumarin-6) or a fluorescently-labeled lipid/polymer.

-

Relevant cell line (e.g., HeLa for cancer studies, or a relevant bacterial strain).

-

Cell culture medium, plates, and incubator.

-

DAPI stain (for cell nuclei).

-

Fluorescence microscope.

Methodology:

-

Prepare fluorescently labeled nanoparticles using the protocols above, co-encapsulating a dye like Coumarin-6.

-

Seed cells in a glass-bottom culture dish and allow them to adhere overnight.

-

Incubate the cells with the fluorescent nanoparticle suspension for a defined period (e.g., 4 hours). Include a control group of cells with no nanoparticles.

-

Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Stain the cell nuclei with DAPI.

-

Image the cells using a fluorescence microscope. The blue channel will show the nuclei (DAPI), and the green channel will show the nanoparticles (Coumarin-6). Co-localization of green fluorescence within the cell boundaries indicates uptake.

Scientist's Note: Cellular uptake is a complex process involving multiple pathways like endocytosis. [16]The physicochemical properties of nanoparticles, such as size and surface charge, play a crucial role in determining the efficiency and mechanism of their internalization.[11][17]

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the development of advanced drug delivery systems for 1-ethyl-5-methyl-4-nitro-1H-imidazole. By leveraging liposomal and polymeric micelle technologies, researchers can effectively address the compound's poor aqueous solubility, paving the way for enhanced therapeutic performance. Rigorous physicochemical characterization and in vitro evaluation are paramount to ensuring the quality, stability, and efficacy of the final formulation. These nanosystems hold significant promise for improving the clinical utility of this important class of nitroimidazole drugs.

References

- Torchilin, V. P. (2004). Polymeric Micelles for Delivery of Poorly Soluble Drugs: Preparation and Anticancer Activity In Vitro of Paclitaxel Incorporated into Mixed Micelles Based on Poly(ethylene Glycol) - PMC.

-

Gaucher, G., et al. (2020). Polymeric micelles for the delivery of poorly soluble drugs: From nanoformulation to clinical approval. Advanced Drug Delivery Reviews. Available at: [Link]

-

MDPI. (n.d.). Special Issue : Advances in Characterization Methods for Drug Delivery Systems. MDPI. Available at: [Link]

- Jain, A., et al. (2021). Polymeric Micelles: A Novel Approach towards Nano-Drug Delivery System. Research J. Pharm. and Tech.

-

Wang, L., et al. (2017). Nanoparticle-Based Local Antimicrobial Drug Delivery - PMC. ACS Infectious Diseases. Available at: [Link]

-

Goh, Y. S., et al. (2022). A review and revisit of nanoparticles for antimicrobial drug delivery. Journal of Medicine and Life. Available at: [Link]

-

Longdom Publishing. (2025). Nanotechnology-Based Drug Delivery in Antimicrobial Therapy: A Paradigm Shift. Journal of Nanomaterials & Molecular Nanotechnology. Available at: [Link]

-

Anwar, A., et al. (2013). Nanoparticle-based drug delivery systems: promising approaches against infections. Journal of Pharmacy and Pharmacology. Available at: [Link]

-

Dacarro, F., et al. (2022). Nanoparticles for Antimicrobial Agents Delivery—An Up-to-Date Review - PMC. International Journal of Molecular Sciences. Available at: [Link]

-

Di Ruscio, M., et al. (2024). One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. Molecular Pharmaceutics. Available at: [Link]

-

Di Ruscio, M., et al. (2024). One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. PubMed. Available at: [Link]

-

Al-Ghananeem, A. M., et al. (2021). Formulation technologies and advances for oral delivery of novel nitroimidazoles and antimicrobial peptides. ResearchGate. Available at: [Link]

-

Behzadi, S., et al. (2017). Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC. Chemical Society Reviews. Available at: [Link]

-

Meng, F., et al. (2019). Nitroimidazole derivative incorporated liposomes for hypoxia-triggered drug delivery and enhanced therapeutic efficacy in patient-derived tumor xenografts. Acta Biomaterialia. Available at: [Link]

-